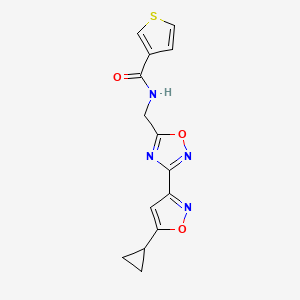
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and a phenoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. One common method involves the difluorocyclopropanation of alkenes using a trifluoromethyltrimethylsilane (CF3SiMe3) and sodium iodide (NaI) system . The resulting difluorocyclohexyl intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine substitutions enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide: can be compared with other similar compounds, such as:
N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide: This compound features an isopropoxy group instead of a phenoxy group, which can lead to differences in chemical reactivity and biological activity.
N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide: This compound has a hydroxy and methyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c20-19(21)12-10-15(11-13-19)22-18(23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGFQVJLZHODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate](/img/structure/B2703053.png)





![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)



![2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2703069.png)
![1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B2703073.png)
